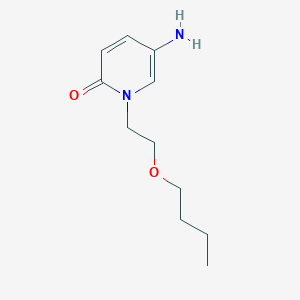
5-Amino-1-(2-butoxyethyl)pyridin-2(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1-(2-butoxyethyl)pyridin-2(1h)-one is a chemical compound with a pyridine ring substituted with an amino group and a butoxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-butoxyethyl)pyridin-2(1h)-one typically involves the reaction of 2-chloropyridine with butoxyethylamine under basic conditions to form the intermediate, which is then subjected to further reactions to introduce the amino group at the 5-position. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-1-(2-butoxyethyl)pyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines with reduced functional groups.
Substitution: Halogenated derivatives of the pyridine ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-Amino-1-(2-butoxyethyl)pyridin-2(1h)-one is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological macromolecules.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may have applications in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It can be incorporated into polymers to modify their properties or used as a precursor for the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 5-Amino-1-(2-butoxyethyl)pyridin-2(1h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-butoxyethylpyridine: Similar structure but with different substitution pattern.
5-Amino-2-butoxyethylpyridine: Similar structure but with different substitution pattern.
1-(2-Butoxyethyl)pyridin-2(1h)-one: Lacks the amino group.
Uniqueness
5-Amino-1-(2-butoxyethyl)pyridin-2(1h)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H18N2O2 |
|---|---|
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
5-amino-1-(2-butoxyethyl)pyridin-2-one |
InChI |
InChI=1S/C11H18N2O2/c1-2-3-7-15-8-6-13-9-10(12)4-5-11(13)14/h4-5,9H,2-3,6-8,12H2,1H3 |
Clé InChI |
XXWXIQSSSCHCHK-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCN1C=C(C=CC1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B13482460.png)
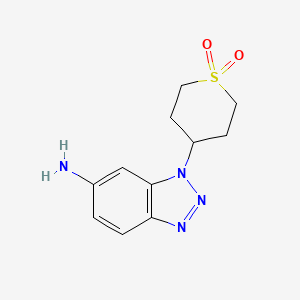
![2-[5-(3-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13482468.png)
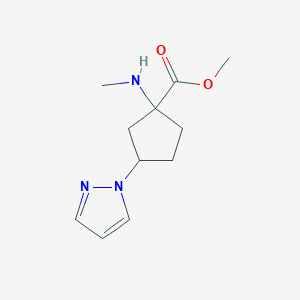
![3-Ethylbicyclo[1.1.1]pentan-1-ol](/img/structure/B13482477.png)

![1-[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanamine hydrochloride](/img/structure/B13482488.png)
![2-methoxy-N-{3-[(1E)-2-(3-methylphenyl)diazen-1-yl]phenyl}benzamide](/img/structure/B13482499.png)
![2-{1-Azaspiro[3.3]heptan-3-yl}propan-2-ol](/img/structure/B13482501.png)
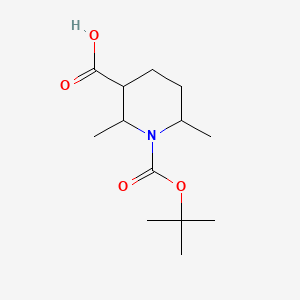
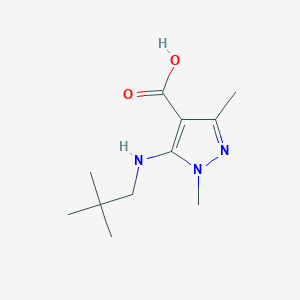
![Potassium trifluoro({3-methylbicyclo[1.1.1]pentan-1-yl})boranuide](/img/structure/B13482524.png)
![1-Cyclobutyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B13482527.png)

